(1-Cyclopropylazetidin-3-yl)methanol

Description

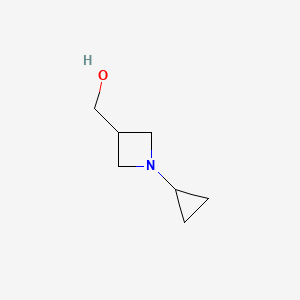

(1-Cyclopropylazetidin-3-yl)methanol is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclopropyl group at the nitrogen atom and a hydroxymethyl (-CH2OH) group at the 3-position. Its molecular formula is C7H13NO, with a molecular weight of 127.18 g/mol. The azetidine ring introduces significant ring strain due to its small size, which can enhance reactivity and conformational rigidity compared to larger cyclic amines. This compound is primarily used in pharmaceutical research, where its structural features may optimize binding affinity to biological targets .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(1-cyclopropylazetidin-3-yl)methanol |

InChI |

InChI=1S/C7H13NO/c9-5-6-3-8(4-6)7-1-2-7/h6-7,9H,1-5H2 |

InChI Key |

FKYPOPAUZNYKGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CC(C2)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Cyclopropylazetidin-3-yl)methanol generally involves multi-step organic synthesis starting from appropriately substituted azetidine precursors or cyclopropyl-containing intermediates. The key steps include:

- Construction or functionalization of the azetidine ring.

- Introduction of the cyclopropyl substituent at the nitrogen (1-position).

- Installation of the methanol group at the 3-position of the azetidine ring.

Stepwise Preparation Method

A representative synthetic route is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of azetidine intermediate | Starting from β-lactam or azetidinone derivatives, ring-opening or reduction | Provides the azetidine scaffold with protected or reactive groups at desired positions |

| 2 | Introduction of cyclopropyl group at nitrogen | N-alkylation using cyclopropyl halides or cyclopropyl-containing reagents under basic conditions (e.g., sodium hydride, potassium carbonate) | Selective substitution at nitrogen without ring opening |

| 3 | Installation of hydroxymethyl group at 3-position | Reduction of corresponding azetidin-3-carboxylate or azetidin-3-aldehyde intermediates using sodium borohydride or other hydride donors | Generates the this compound with high regioselectivity |

| 4 | Purification and isolation | Chromatography (silica gel flash chromatography), crystallization | Yields pure compound suitable for biological evaluation |

This synthetic approach is supported by the reduction of methyl esters or aldehydes to alcohols as a key step, as shown in related azetidine chemistry.

Specific Example from Literature

- Reduction of Methyl 3-Hydroxy-4-methylpentanoate Analogues: Sodium borohydride in methanol at low temperature (-10 °C) effectively reduces esters to alcohols with high yield (~90%), which can be adapted for azetidine intermediates bearing ester functionalities at the 3-position.

- N-Alkylation Techniques: Use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., tetrahydrofuran) at temperatures ranging from -50 °C to room temperature facilitates the introduction of cyclopropyl groups onto the azetidine nitrogen without side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Methanol, Acetonitrile, Tetrahydrofuran | Polar solvents favor nucleophilic substitutions and reductions |

| Temperature | -10 °C to room temperature | Low temperatures minimize side reactions during reductions |

| Base | Sodium hydride, Potassium carbonate, Triethylamine | Strong bases promote efficient N-alkylation |

| Oxidizing Agent (if applicable) | Hydrogen peroxide, m-Chloroperbenzoic acid | Used for selective oxidations or protection group manipulations |

| Purification | Silica gel chromatography, recrystallization | Ensures removal of side products and salts |

Protection and Deprotection Strategies

Functional groups such as amino or hydroxyl groups on the azetidine ring or substituents may require protection to avoid side reactions during synthesis. Common protecting groups include:

- Carbamates for amino groups.

- Tetrahydropyranyl, silyl, or tert-butyl ethers for hydroxyl groups.

These protecting groups are introduced prior to sensitive steps such as N-alkylation or oxidation and removed post-synthesis under mild acidic or basic conditions.

Analytical Data Supporting Synthesis

Typical characterization data for intermediates and final products include:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylazetidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Various reduced derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry: (1-Cyclopropylazetidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for studying enzyme-substrate interactions and other biochemical processes.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance materials and intermediates.

Mechanism of Action

The mechanism by which (1-Cyclopropylazetidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and azetidine groups may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with variations in ring size, substituents, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ring Size and Strain: The azetidine ring (4-membered) in the target compound imposes greater steric strain than piperidine (6-membered) or cyclopentanol (5-membered). This strain may enhance reactivity in nucleophilic or ring-opening reactions.

- Functional Groups: The hydroxymethyl group in both azetidine and piperidine derivatives may facilitate hydrogen bonding, contrasting with 1-methylcyclopentanol’s simpler hydroxyl group .

Biological Activity

(1-Cyclopropylazetidin-3-yl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the azetidine class, which has been associated with various therapeutic applications, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H15NO

- Molecular Weight : 155.21 g/mol

- Structure : The compound features a cyclopropyl group attached to an azetidine ring, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring can modulate enzyme activities or receptor functions, leading to various physiological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds containing azetidine rings can inhibit cancer cell growth. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The azetidine structure is also linked to antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for further development in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving a series of azetidine derivatives, including this compound, showed significant tumor reduction in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent efficacy.

- Antimicrobial Efficacy : In vitro evaluations revealed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.

Q & A

Q. What are the primary synthetic routes for (1-Cyclopropylazetidin-3-yl)methanol, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, a related azetidine derivative was synthesized by reacting a cyclopropyl-substituted azetidine precursor with a reducing agent (e.g., sodium borohydride) in methanol or ethanol at room temperature . Key considerations:

- Solvent Choice : Polar protic solvents (e.g., methanol) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended due to polar functional groups.

- Yield Optimization : Adjust stoichiometry of the reducing agent (1.5–2.0 equivalents) to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropyl and azetidine ring integration. Look for characteristic shifts: cyclopropyl protons (~0.5–1.5 ppm) and azetidine N-CH (~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (e.g., [M+H]).

- HPLC Analysis : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95% recommended for biological assays) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, general azetidine safety protocols apply:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers address low yields in the final reduction step of this compound synthesis?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Temperature Control : Perform reactions at 0–5°C to stabilize intermediates.

- Catalytic Additives : Add Lewis acids (e.g., ZnCl) to enhance electrophilicity of the carbonyl group.

- Alternative Reducing Agents : Switch from NaBH to LiAlH for more vigorous reduction, but monitor for over-reduction by TLC .

Q. How should contradictory biological activity data be analyzed when testing this compound in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Follow these steps:

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the cyclopropyl group and hydrophobic protein pockets.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-protein complex.

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, focusing on contributions from the azetidine ring’s rigidity .

Q. How can researchers evaluate the compound’s stability under varying pH conditions for pharmacokinetic studies?

Methodological Answer:

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Sample at intervals (0, 6, 24, 48 hours) and quantify degradation via HPLC.

- Degradation Pathways : Identify hydrolysis products (e.g., ring-opening of azetidine) using high-resolution MS.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) to acidic buffers to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.